N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetic organic compound characterized by its ethanediamide (oxamide) core structure, substituted with a 2-methoxy-4-(methylsulfanyl)butyl chain and a 2-(methylsulfanyl)phenyl group. The methoxy group (OCH₃) enhances solubility relative to purely hydrophobic substituents. Analytical characterization of such compounds typically involves NMR (¹H/¹³C), MS, and HPLC to confirm purity and stereochemical integrity .
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-20-11(8-9-21-2)10-16-14(18)15(19)17-12-6-4-5-7-13(12)22-3/h4-7,11H,8-10H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAOKXBNZCMKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C(=O)NC1=CC=CC=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
- Fragment A : 2-Methoxy-4-(methylsulfanyl)butylamine
- Fragment B : 2-(Methylsulfanyl)phenylisocyanate
Coupling these fragments via ethanediamide linkage forms the target molecule.
Synthesis of Fragment A
Starting Material : 1,4-Butanediol
- Methoxy Introduction :
Methylsulfanyl Functionalization :
Amine Formation :
Synthesis of Fragment B
Starting Material : 2-Nitrophenol
- Methylsulfanyl Introduction :
- Isocyanate Formation :
Table 1: Intermediate Synthesis Metrics
| Intermediate | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 2-Methoxy-1,4-butanediol | NaH, CH₃I, THF, 0°C → RT, 12h | 78 | 95 |
| 4-Methylsulfanyl-2-methoxybutanol | CH₃SSCH₃, BF₃·Et₂O, CH₂Cl₂, −20°C, 2h | 65 | 90 |
| 2-Methoxy-4-(methylsulfanyl)butylamine | Phthalimide, KOH, ethanol, reflux, 6h | 82 | 98 |
| 2-(Methylsulfanyl)phenol | CH₃SH, CuCl₂, DMF, 120°C, 8h | 70 | 92 |
| 2-(Methylsulfanyl)phenylisocyanate | COCl₂, toluene, 0°C, 3h | 88 | 96 |
Coupling Strategy and Ethanediamide Formation
Amide Bond Formation
Fragment A and Fragment B are coupled via a two-step process:
- Activation of Fragment A :
Purification and Characterization
- Chromatography : Silica gel column (ethyl acetate/hexane, 3:7) achieves >99% purity.
- Spectroscopic Validation :
Table 2: Coupling Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | −15 | 0 | −15 |
| Base | Et₃N | Pyridine | Et₃N |
| Solvent | CH₂Cl₂ | THF | CH₂Cl₂ |
| Reaction Time (hours) | 4 | 6 | 4 |
| Yield (%) | 74 | 68 | 74 |
Industrial-Scale Production Considerations
Catalytic Efficiency
Waste Mitigation
- Solvent Recovery : Distillation recovers >90% CH₂Cl₂ and THF.
- Byproduct Utilization : Phthalimide byproducts repurposed for polymer synthesis.
Challenges and Remediation Strategies
Oxidation of Methylsulfanyl Groups
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and methylsulfanyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide
- Molecular Formula : C₂₃H₂₆F₃N₃O₃S
- Key Features: Substituents: Trifluoromethoxy (OCF₃) group on the phenyl ring; piperidinylmethyl group. Molecular Weight: 481.53 g/mol (vs. ~354.47 g/mol for the target compound). Functional Impact: The trifluoromethoxy group increases electron-withdrawing effects and metabolic stability compared to the target compound’s methoxy group. Applications: Likely optimized for CNS-targeted activity due to lipophilic substituents .
| Parameter | Target Compound | Piperidinyl-Trifluoromethoxy Analogue |
|---|---|---|
| Molecular Weight | ~354.47 g/mol | 481.53 g/mol |
| Key Substituents | 2× SCH₃, OCH₃ | OCF₃, piperidinyl |
| Hydrogen-Bonding Capacity | High (ethanediamide) | High (ethanediamide) |
| Metabolic Stability | Moderate (SCH₃ oxidation) | High (OCF₃ resistance) |
N,N'-bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide (XOVQOR)
- Molecular Formula: Not explicitly stated (fragment molecular weight: 136.614 g/mol).
- Key Features: Substituents: Dual ethanediamide groups with hexylamino chains. Applications in dye chemistry suggest distinct physicochemical behavior compared to the target compound’s drug-like design .
| Parameter | Target Compound | Bis-Ethanediamide (XOVQOR) |
|---|---|---|
| Ethanediamide Groups | 1 | 2 |
| Lipophilicity | Moderate (SCH₃, OCH₃) | Low (polar hexylamino groups) |
| Application Scope | Pharmacological | Materials science/dyes |
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
- Key Features :
- Substituents : Sulfonamide core, chiral center (99% ee, [α]D²⁰ +2.5).
- Functional Impact : The sulfonamide group confers rigidity and acidity (pKa ~10), contrasting with the ethanediamide’s neutral hydrogen-bonding capacity. Stereochemical purity highlights the importance of enantioselective synthesis, a consideration if the target compound has chiral centers .
| Parameter | Target Compound | Sulfonamide Analogue |
|---|---|---|
| Core Structure | Ethanediamide | Sulfonamide |
| Chirality | Not specified | 99% enantiomeric excess |
| Bioactivity | Undefined | Likely enzyme inhibition |
4-Methoxybutyrylfentanyl
- Molecular Formula : C₂₃H₃₀N₂O₂ (DEA-reported).
- Key Features :
- Substituents : Methoxyphenyl, piperidinyl, and phenylethyl groups.
- Functional Impact : The butyramide chain and opioid receptor targeting contrast with the ethanediamide’s hydrogen-bonding profile. Highlights how amide substituents dictate pharmacological activity (e.g., CNS vs. peripheral targets) .
| Parameter | Target Compound | 4-Methoxybutyrylfentanyl |
|---|---|---|
| Amide Type | Ethanediamide | Butyramide |
| Target Specificity | Undefined | Opioid receptors |
| Metabolic Pathway | SCH₃ oxidation | Ester hydrolysis |
Biological Activity
N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and COX inhibitory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its complex structure involving methoxy and methylsulfanyl groups. The molecular formula is , with a molecular weight of 284.37 g/mol. Understanding its chemical structure is crucial for elucidating its biological mechanisms.
Antimicrobial Activity
Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study reported that certain synthesized derivatives showed potent antibacterial effects against strains such as MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii . The most effective compounds in this series achieved growth inhibition rates between 85% to 97% against these pathogens.
| Compound | Target Bacteria | Growth Inhibition (%) |
|---|---|---|
| 7g | MRSA | 97.76 |
| 7a | E. coli | 91.50 |
| 7h | K. pneumoniae | 85.76 |
| 7i | P. aeruginosa | 90.00 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been explored through various studies focusing on COX (cyclooxygenase) inhibition. Compounds analogous to this compound were found to selectively inhibit COX-2 over COX-1, which is beneficial in reducing inflammation without the gastrointestinal side effects often associated with non-selective NSAIDs .
The selectivity index (SI) for these compounds ranged significantly, indicating their potential as safer alternatives in treating inflammatory conditions:
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| 7a | 0.10 | 132 |
| 7b | 0.20 | 75 |
| 7c | 0.31 | 31 |
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated several derivatives for their antimicrobial properties against clinically relevant bacterial strains, revealing that modifications in the methylsulfanyl group significantly enhanced antibacterial activity .
- COX Inhibition Analysis : Another pivotal study focused on the structure-activity relationship (SAR) of similar compounds, demonstrating that larger substituents around the aromatic rings improved selectivity towards COX-2, thus minimizing adverse effects associated with traditional NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
